molecular formula C8H6ClNO5 B6228150 3-chloro-2-methoxy-5-nitrobenzoic acid CAS No. 482311-15-9

3-chloro-2-methoxy-5-nitrobenzoic acid

Cat. No.: B6228150
CAS No.: 482311-15-9
M. Wt: 231.6
InChI Key:
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Description

3-chloro-2-methoxy-5-nitrobenzoic acid is a chemical compound with the empirical formula C8H6FNO5 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=CC(N+)=C(OC)C(C(O)=O)=C1 . The InChI key is BNPVOSZKWOIXHK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 215.14 .

Safety and Hazards

3-chloro-2-methoxy-5-nitrobenzoic acid is classified as a combustible solid . Its flash point is not applicable . It is recommended to store this compound in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-chloro-2-methoxy-5-nitrobenzoic acid are not well-studied. Based on its structure, it can be inferred that it might participate in various biochemical reactions. The nitro group is a strong electron-withdrawing group, which could potentially influence the reactivity of the compound . Unfortunately, specific enzymes, proteins, or biomolecules that interact with this compound are not currently known.

Cellular Effects

Given the presence of the nitro group, it could potentially influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially interact with biomolecules through its nitro group, influencing enzyme activity or gene expression . These are speculative and require experimental validation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-2-methoxy-5-nitrobenzoic acid involves the introduction of a chlorine atom, a methoxy group, and a nitro group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "Chlorine gas", "Methanol", "Concentrated sulfuric acid", "Concentrated nitric acid" ], "Reaction": [ "Benzoic acid is first treated with concentrated sulfuric acid to form benzenesulfonic acid.", "The benzenesulfonic acid is then treated with concentrated nitric acid and nitric oxide to form 3-nitrobenzenesulfonic acid.", "The 3-nitrobenzenesulfonic acid is then treated with chlorine gas to introduce a chlorine atom at the 3-position, forming 3-chloro-5-nitrobenzenesulfonic acid.", "The 3-chloro-5-nitrobenzenesulfonic acid is then treated with methanol and sodium hydroxide to introduce a methoxy group at the 2-position, forming 3-chloro-2-methoxy-5-nitrobenzenesulfonic acid.", "Finally, the 3-chloro-2-methoxy-5-nitrobenzenesulfonic acid is hydrolyzed with sodium hydroxide to form 3-chloro-2-methoxy-5-nitrobenzoic acid." ] }

CAS No.

482311-15-9

Molecular Formula

C8H6ClNO5

Molecular Weight

231.6

Purity

95

Origin of Product

United States

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